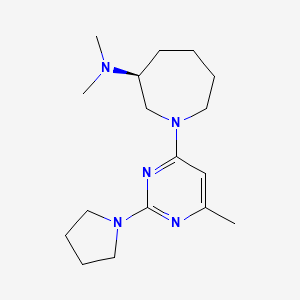
1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C16H17ClFN3O and its molecular weight is 321.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.1044180 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction Analysis
The study of molecular structures and their interactions is fundamental in understanding the properties and potential applications of chemical compounds. For instance, the synthesis and crystallographic analysis of similar compounds provide insights into their conformational stability, intermolecular interactions, and potential as therapeutic agents. The analysis of compounds like "1-(2-chloro-6-fluoro-3-methylbenzoyl)-4-(1H-imidazol-2-yl)piperidine" involves determining their crystalline structures, which can reveal valuable information about their pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Applications
Compounds with structural similarities to "this compound" have been investigated for their potential therapeutic applications, particularly in the treatment of various cancers and neurological disorders. The inhibition of specific enzymes or receptor interactions by these compounds can lead to promising therapeutic strategies. For example, Aurora kinase inhibitors have been studied for their potential in cancer therapy due to their role in cell cycle regulation.
Advanced Synthesis Techniques
The synthesis of complex compounds like "this compound" involves advanced chemical techniques that can enhance their purity, yield, and pharmacological properties. These techniques include click chemistry, which offers a modular approach to the construction of such compounds, enabling the exploration of a vast chemical space for drug discovery.
For further detailed reading and references, the following sources provide comprehensive insights:
- Aurora kinase inhibitor study: ロバート ヘンリー,ジェームズ (2006).
- Analysis on the pharmacokinetics of novel ALK inhibitors: Y. Teffera et al. (2013).
- Structural exploration of 3-piperazine-bisbenzoxaboroles: Agnieszka Adamczyk-Woźniak et al. (2013).
Eigenschaften
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c1-10-2-3-12(18)13(14(10)17)16(22)21-8-4-11(5-9-21)15-19-6-7-20-15/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJZQDBGBAKXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N2CCC(CC2)C3=NC=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5578856.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![ETHYL 2-[2-(4-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B5578873.png)
![5-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)
![{[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA](/img/structure/B5578920.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5578921.png)
![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

